![molecular formula C14H13NO2 B2796167 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole CAS No. 188726-76-3](/img/structure/B2796167.png)
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
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Description
Scientific Research Applications
Molecular Structure and Conformation
Research on compounds related to 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole, such as various substituted chromeno[4,3-c]isoxazole derivatives, focuses on understanding their molecular structure and conformation. Studies reveal information about the dihedral angles, conformation of the pyran and isoxazole rings, and the crystal packing in these compounds. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Suresh, Srinivasan, Bakthadoss, & Aravindhan, 2013), (Suresh, Srinivasan, Bakthadoss, & Aravindhan, 2013), (Suresh, Srinivasan, Bakthadoss, & Aravindhan, 2013).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis of chromeno[4,3-c]isoxazole derivatives and their chemical reactions. This includes the exploration of different methods for synthesizing these compounds and understanding their reaction mechanisms. Such research is fundamental for the development of new chemical entities with potential applications in drug design and other areas of chemistry (Rajalakshmi, Srinivasan, Krishnakumar, Razak, & Rosli, 2012), (Gangadharan, Sethusankar, Murugan, & Bakthadoss, 2011).
Potential Biological Activities
Research into chromeno[4,3-c]isoxazole derivatives also includes the investigation of their biological activities. This involves synthesizing various derivatives and testing them for activities like antioxidant, antibacterial, and anticancer properties. These studies are crucial for identifying new therapeutic agents and understanding how structural variations in these compounds influence their biological activities (Sosnovskikh, Moshkin, Kornev, & Kodess, 2011), (Reddy, Valasani, Lim, & Jeong, 2015).
properties
IUPAC Name |
11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-4-11-9(3-1)5-6-12-13(11)14-10(7-16-12)8-17-15-14/h1-6,10,14-15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXKEZGOMLRGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CONC2C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole |
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